
KI696
Descripción general
Descripción
KI696 is a high-affinity small molecule probe that disrupts the Keap1-NRF2 interaction, leading to NRF2 stabilization and nuclear translocation. NRF2 is a master regulator of antioxidant response elements (ARE), which upregulate genes such as SOD2, GPX4, NQO1, and GCLM to mitigate oxidative stress . Key findings include:
- Mechanism: this compound binds to the Kelch domain of Keap1, preventing NRF2 ubiquitination and degradation. This activation enhances cellular glutathione (GSH) levels and antioxidant defenses .
- Therapeutic Role: In non-small cell lung cancer (NSCLC), this compound-induced NRF2 activation confers resistance to EGFR-tyrosine kinase inhibitors (EGFR-TKIs) by upregulating SOD2 and GPX4. This resistance is reversible with GPX4 inhibitors (e.g., RSL3) or SOD2 knockdown .
- In Vivo/In Vitro Activity: this compound induces dose-dependent expression of NRF2 target genes (e.g., Nqo1, Ho-1) with EC50 values ranging from 25.7–44.1 µmol/kg in rodent models. It also alleviates ozone-induced lung inflammation and restores GSH depletion .
Métodos De Preparación
La síntesis de KI-696 implica una estrategia de diseño basada en fragmentos y estructuras, que da como resultado un aglutinante con afinidad nanomolar al dominio Kelch de KEAP1 . El método de preparación generalmente incluye disolver el compuesto en dimetilsulfóxido (DMSO) para crear una solución madre con una concentración de 40 mg/mL .
Análisis De Reacciones Químicas
Structural Basis of KEAP1 Binding
KI-696 binds the Kelch domain of KEAP1 with high affinity (, ITC) by forming non-covalent interactions, as confirmed by X-ray crystallography (PDB: 5FNU) . Key structural features include:
-
Sulfonamide moiety : Solvent-exposed, enabling linker conjugation for PROTAC development .
-
Hydrophobic interactions : Stabilize binding to KEAP1’s β-propeller structure .
Table 1: Binding Affinity and Structural Data
Parameter | Value | Method | Source |
---|---|---|---|
(KEAP1 binding) | Isothermal Titration Calorimetry (ITC) | ||
PDB ID | 5FNU | X-ray crystallography | |
Target domain | KEAP1 Kelch domain |
Chemical Modifications in PROTAC Design
KI-696 serves as a KEAP1-recruiting ligand in proteolysis-targeting chimeras (PROTACs). Conjugation reactions involve:
-
Amide bond formation : Linking KI-696’s sulfonamide group to target ligands (e.g., BRD4 inhibitor JQ1) via alkyl/PEG spacers .
-
Stereochemical optimization : Chiral HPLC separation of intermediates ensures productive ternary complex formation (e.g., DGY-06–177-pk2 vs. pk1) .
Table 2: PROTAC Derivatives and Degradation Efficiency
PROTAC | Target | Linker Length | Degradation Efficiency () | Cell Line |
---|---|---|---|---|
DGY-06–177 | BRD4 | 12 atoms | HEK293T | |
NJH-05–141 | BRD4 | 9 atoms | HEK293T | |
DGY-03–188 | Multi-kinase | 8 atoms | No degradation observed | HEK293T |
Synergistic Interactions with Electrophiles
KI-696 synergizes with electrophilic NRF2 activators (e.g., sulforaphane) to amplify antioxidant response element (ARE) activation . Mechanistically:
-
KEAP1 inhibition : KI-696 blocks NRF2 ubiquitination, while electrophiles modify KEAP1’s Cys151, further stabilizing NRF2 .
-
Dose-dependent synergy : Combined treatment enhances ARE-driven gene expression (e.g., Nqo1, Ho-1) beyond additive effects .
In Vivo Reactivity and Pharmacokinetics
Despite potent in vitro activity, KI-696 exhibits limitations in in vivo applications:
-
Rapid clearance : High systemic clearance () necessitates intravenous infusion .
-
Low oral bioavailability : Attributed to metabolic instability and first-pass effects .
Table 3: Pharmacokinetic Profile
Parameter | Value | Model | Source |
---|---|---|---|
Half-life () | Murine | ||
Bioavailability (IV) | 100% | Murine | |
Bioavailability (oral) | <5% | Murine |
Impact on Cellular Redox States
KI-696 treatment induces NADH-reductive stress in KEAP1-dependent cancer cells:
-
NADH/NAD+ ratio : Increases 2–3 fold via NRF2-mediated metabolic reprogramming .
-
Glutathione synthesis : Upregulates Gclc and Gsta3, boosting glutathione levels (2.5–4.0 fold) .
Stability and Degradation Pathways
-
Sulfoxide bond lability : The sulfoxide group in KI-696 is prone to reduction in vivo, potentially limiting its stability .
-
Covalent binding hypothesis : Some studies suggest transient covalent interactions with KEAP1, though primary binding is non-covalent .
KI-696’s chemical reactivity and interactions underpin its utility as a tool compound for KEAP1-NRF2 studies and PROTAC development. While its in vivo limitations highlight the need for structural optimization, its in vitro potency and synergy with electrophiles make it invaluable for redox biology research. Future work may focus on improving pharmacokinetics through prodrug strategies or alternative linker chemistries .
Aplicaciones Científicas De Investigación
Cancer Therapy
KI696 has shown significant potential in enhancing the efficacy of glutaminase inhibitors, such as CB-839, particularly in cancers with KEAP1 mutations. Research indicates that treatment with this compound sensitizes both mouse and human cell lines to glutaminase inhibition, leading to reduced tumor growth in various cancer types, including lung adenocarcinoma and melanoma .
Case Study: Lung Cancer
- In a study involving human lung cancer cell lines (H2009), this compound treatment resulted in increased NRF2 accumulation and upregulation of target genes associated with antioxidant responses. Co-treatment with CB-839 further suppressed cell growth, demonstrating a synergistic effect .
Metabolic Reprogramming
The activation of NRF2 through this compound not only impacts cancer cell survival but also alters cellular metabolism. For instance, treatment with this compound has been shown to reduce levels of TCA cycle intermediates, indicating a shift towards increased glutamine dependency in tumor cells . This metabolic rewiring is crucial for developing therapeutic strategies that exploit the altered metabolism of cancer cells.
Data Table: Metabolic Changes Induced by this compound
Parameter | Control (untreated) | This compound Treatment |
---|---|---|
Total TCA Cycle Intermediates | High | Low |
Glutamine Dependency | Low | High |
Mitochondrial Respiration | Normal | Reduced |
NRF2 Imaging in Cancer Diagnosis
Recent advancements have utilized this compound for imaging purposes to assess NRF2 activation in non-small cell lung cancer (NSCLC). The compound's ability to enhance NRF2 levels allows for better visualization of tumor metabolism through techniques like positron emission tomography (PET), providing insights into tumor biology and potential therapeutic responses .
Mecanismo De Acción
KI-696 ejerce sus efectos inhibiendo la interacción entre KEAP1 y NRF2. En condiciones normales, KEAP1 se une a NRF2 y lo dirige a la ubiquitinación y la posterior degradación proteasómica. Al interrumpir esta interacción, KI-696 estabiliza NRF2, lo que le permite translocarse al núcleo y activar la transcripción de genes impulsados por ARE . Estos genes codifican diversas enzimas citoprotectoras involucradas en la desintoxicación y la defensa antioxidante .
Comparación Con Compuestos Similares
Table 1: Key Features of KI696 and Comparable Compounds
Structural and Functional Analogues
This compound Isomer (GC34642)
- The isomer shares this compound’s structure but shows significantly reduced activity, making it a useful negative control in studies validating Keap1-NRF2 interactions .
Cardamonin (CAD)
- CAD binds to the Keap1 Kelch domain, mimicking this compound’s mechanism.
ML385
- Unlike this compound, ML385 directly inhibits NRF2-DNA binding, offering a counteractive approach to this compound’s pro-survival effects in cancer .
Compounds with Distinct Mechanisms
4-Octyl Itaconate
- Activates NRF2 through itaconate-mediated alkylation of Keap1 cysteines, bypassing direct Kelch domain interactions. This mechanism is leveraged in immunomodulation and sepsis models .
Bardoxolone
Competitive Inhibitors and Binding Efficiency
- PA vs. This compound : Despite this compound’s superior binding energy (-9.09 vs. PA’s -7.73), PA exhibits better inhibitory efficiency. However, this compound’s lower inhibitory constant (this compound > PA > theaflavin) suggests greater specificity .
Actividad Biológica
KI696, a potent and selective inhibitor of the KEAP1-NRF2 interaction, has garnered significant attention in recent research due to its biological activity, particularly in cancer and chronic obstructive pulmonary disease (COPD) contexts. This article synthesizes findings from various studies to provide a comprehensive overview of the biological activity of this compound.
This compound functions primarily by inhibiting the KEAP1 protein, which normally promotes the degradation of NRF2, a transcription factor that regulates antioxidant response genes. By inhibiting KEAP1, this compound stabilizes NRF2, leading to its accumulation in the nucleus and subsequent activation of target genes involved in cellular defense mechanisms.
Key Findings:
- NRF2 Activation : Treatment with this compound has been shown to induce NRF2 activation across various cell lines, notably in non-small cell lung cancer (NSCLC) models. This activation correlates with changes in cellular metabolism and proliferation rates .
- Proliferation Effects : In a study involving over 800 cancer cell lines, it was observed that this compound treatment resulted in altered proliferation patterns depending on the KEAP1 status of the cells. KEAP1-dependent cell lines exhibited a proliferation block upon treatment, while KEAP1-independent lines did not show significant changes .
Biological Activity in Cancer
This compound has been extensively studied for its effects on cancer cell lines, particularly NSCLC. The compound's ability to modulate metabolic pathways and gene expression profiles has implications for cancer therapy.
Table 1: Effects of this compound on NSCLC Cell Lines
Cell Line Type | Proliferation Response | NRF2 Activation | Key Gene Expression Changes |
---|---|---|---|
KEAP1-dependent | Decreased | Increased | HO-1, NQO1 |
KEAP1-independent | Unchanged | Increased | Glycolytic genes |
- Metabolic Reprogramming : this compound treatment leads to a shift from glycolytic metabolism to oxidative phosphorylation in KEAP1-dependent cells. This shift is associated with increased sensitivity to oxidative stress and changes in lactate production .
- Gene Expression : The treatment results in upregulation of several NRF2 target genes such as HO-1 and NQO1, which are critical for cellular defense against oxidative damage .
Biological Activity in COPD
Recent studies have highlighted the potential of this compound in restoring immune function in alveolar macrophages from COPD patients. The compound has been shown to enhance efferocytosis—the process by which dead cells are cleared by macrophages—by activating NRF2 pathways.
Key Findings:
- Restoration of Macrophage Function : In COPD models, this compound treatment restored ME-1 expression and increased TCA cycle intermediates, which are crucial for energy metabolism in macrophages .
- Efferocytosis Improvement : The compound partially rescued efferocytosis function in COPD alveolar macrophages, indicating its therapeutic potential for lung diseases characterized by impaired immune responses .
Case Studies
Several case studies illustrate the efficacy of this compound across different biological contexts:
- Lung Cancer Study : A study involving KP cells demonstrated that this compound treatment led to significant NRF2 accumulation and stabilization of Bach1, indicating complex regulatory interactions influenced by NRF2 activity .
- Neuroprotective Effects : In dopaminergic neurons exposed to toxic conditions, treatment with this compound showed a reduction in toxicity levels, suggesting potential neuroprotective applications .
Q & A
Basic Research Questions
Q. What is the molecular mechanism by which KI696 disrupts the Keap1/NRF2 interaction, and how does this differ from its isomer?
this compound binds with high affinity to the Kelch domain of KEAP1 (Kd = 1.3 nM via isothermal titration calorimetry), competitively inhibiting KEAP1-mediated ubiquitination and degradation of NRF2. This stabilizes NRF2, enabling its nuclear translocation and activation of antioxidant response element (ARE)-driven genes. In contrast, the this compound isomer exhibits significantly reduced binding affinity and biological activity, making it a critical control for structure-activity relationship studies .
Q. Which experimental models are commonly used to assess this compound's efficacy in modulating NRF2 activity?
Key models include:
- In vitro : Normal Human Bronchial Epithelial (NHBE) cells for quantifying NRF2 nuclear translocation and ARE-dependent gene expression (e.g., NQO1, GCLM) via siRNA silencing and qRT-PCR .
- In vivo : Rat models of ozone-induced pulmonary inflammation to evaluate lung glutathione (GSH) restoration and anti-inflammatory effects at doses of 10–50 µmol/kg .
- Cancer cell lines : Non-small cell lung cancer (NSCLC) lines (e.g., H1975, H1299) to measure KEAP1 dependency using CRISPR-Cas9 knockout and proliferation assays .
Q. How does this compound influence antioxidant response genes like NQO1 and GCLM in vitro, and what controls are essential for these experiments?
this compound upregulates NQO1 and GCLM mRNA in an NRF2-dependent manner, as demonstrated by siRNA-mediated NRF2 knockdown. Critical controls include:
- Vehicle-treated cells (DMSO control) to baseline gene expression.
- Co-treatment with tert-butyl hydroperoxide (tBHP) to validate cytoprotective effects via cell viability assays .
- Use of the this compound isomer to confirm specificity of the Keap1/NRF2 disruption mechanism .
Advanced Research Questions
Q. How can CRISPR-Cas9 functional genomics approaches identify genes mediating resistance to this compound in KEAP1-dependent cancer cells?
Genome-wide CRISPR screens in KEAP1-dependent NSCLC lines (e.g., CALU6) reveal:
- Sensitivity genes : 422 genes (e.g., KEAP1, NRF2 regulators) whose knockout enhances this compound efficacy.
- Resistance genes : 79 genes (e.g., metabolic regulators) whose loss confers resistance. Methodology:
- Infect cells with sgRNA libraries (10 sgRNAs/gene).
- Calculate CRISPR scores by comparing sgRNA enrichment in this compound-treated vs. vehicle groups after 11 population doublings.
- Validate hits using doxycycline-inducible shRNA systems .
Q. What methodological considerations are critical when interpreting contradictory data on this compound's effects across different NSCLC cell lines?
Contradictions (e.g., variable NRF2 protein levels in H1975 vs. H1650 cells ) require:
- KEAP1 mutational profiling : Assess KEAP1/NRF2 pathway mutations via sequencing.
- Redox status quantification : Measure baseline GSH, Cys consumption, and FSPG retention to contextualize NRF2 activation thresholds .
- Pathway redundancy analysis : Evaluate compensatory mechanisms (e.g., FSP1-coenzyme Q10 axis) via dual inhibitor studies .
Q. What in vivo pharmacokinetic parameters (e.g., EC50, tissue distribution) should be prioritized when evaluating this compound's therapeutic potential?
Key parameters include:
- EC50 values : Ranging from 25.7 µmol/kg (Ho-1) to 44.1 µmol/kg (Gclc) in rat models .
- Blood concentration : Steady-state levels of 407–1437 nM achieved via IV infusion (10–50 µmol/kg) .
- Tissue-specific efficacy : Prioritize lung GSH restoration and anti-inflammatory gene induction (e.g., Srxn1, Txnrd1) in pulmonary models .
Q. How does this compound-induced NRF2 activation create metabolic vulnerabilities in cancer cells, particularly regarding glutamine metabolism?
this compound activates NRF2, reducing TCA cycle intermediates (e.g., citrate, α-ketoglutarate) and mitochondrial respiration. This sensitizes cells to glutaminase inhibitors (e.g., CB-839) by exacerbating metabolic stress. Methodological validation includes:
- Metabolomics : LC-MS quantification of TCA intermediates in this compound-treated KP cells .
- Respirometry : Seahorse analysis to measure oxygen consumption rate (OCR) under this compound and CB-839 co-treatment .
Q. What analytical techniques are most suitable for quantifying this compound's impact on redox biomarkers like glutathione (GSH) in pulmonary inflammation models?
Propiedades
IUPAC Name |
(3S)-3-(7-methoxy-1-methylbenzotriazol-5-yl)-3-[4-methyl-3-[[(4R)-4-methyl-1,1-dioxo-3,4-dihydro-5,1λ6,2-benzoxathiazepin-2-yl]methyl]phenyl]propanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H30N4O6S/c1-17-9-10-19(22(14-27(33)34)20-12-23-28(25(13-20)37-4)31(3)30-29-23)11-21(17)16-32-15-18(2)38-24-7-5-6-8-26(24)39(32,35)36/h5-13,18,22H,14-16H2,1-4H3,(H,33,34)/t18-,22+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDNGJXBUEQNFBQ-GCJKJVERSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(S(=O)(=O)C2=CC=CC=C2O1)CC3=C(C=CC(=C3)C(CC(=O)O)C4=CC5=C(C(=C4)OC)N(N=N5)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CN(S(=O)(=O)C2=CC=CC=C2O1)CC3=C(C=CC(=C3)[C@H](CC(=O)O)C4=CC5=C(C(=C4)OC)N(N=N5)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H30N4O6S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
550.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.